molecular formula C69H111N23O19 B612444 D15 CAS No. 251939-41-0

D15

Cat. No.: B612444
CAS No.: 251939-41-0
M. Wt: 1566.78
InChI Key: CMEJFHBXHREXBP-AVAZHIDJSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a peptide, such as its solubility, stability, and charge, can be predicted based on its amino acid sequence. Tools like PepDraw can be used to calculate these properties.

Scientific Research Applications

Structural Analysis in Histocompatibility Antigens

The peptide sequence H-Pro-Pro-Pro-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-Pro-Gly-OH shares similarities with certain sequences found in murine major histocompatibility complex alloantigens. A study by Maloy et al. (1981) on the murine histocompatibility antigen H-2Db revealed a sequence partially similar to the query sequence, suggesting its potential role in the structural analysis of histocompatibility antigens (Maloy, Nathenson, & Coligan, 1981).

Relevance in Human Chorionic Gonadotropin

Another study by Morgan, Birken, and Canfield (1975) on human chorionic gonadotropin (hCG) sequences indicated the presence of a partially similar sequence. This implies potential applications of the peptide sequence in the study of hCG, which is crucial in reproductive biology and medicine (Morgan, Birken, & Canfield, 1975).

Use in Conformational Studies

A study conducted by Carotenuto et al. (2001) on a glycopeptide from myelin oligodendrocyte glycoprotein indicates that the query peptide, due to its structural similarities, could be useful in conformational studies related to autoantibodies in diseases like multiple sclerosis (Carotenuto, Fenza, Nardi, Papini, & Rovero, 2001).

Potential in Immunological Studies

A bridged peptide with a sequence partially similar to the query sequence has been studied for its immunosuppressive properties. This suggests potential applications of H-Pro-Pro-Pro-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-Pro-Gly-OH in immunological research and therapy (Szewczuk, Wilczynski, Petry, Siemion, & Wieczorek, 2001).

Applications in Protein Sequence Analysis

Studies on the primary structure of various proteins, such as murine major histocompatibility complex alloantigens and human chorionic gonadotropin, have revealed sequences similar to the query peptide. This indicates its potential utility in protein sequence analysis and structural biology (Uehara et al., 1980).

Properties

IUPAC Name

2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H111N23O19/c1-36(2)53(86-55(99)39(22-23-50(70)94)82-59(103)46-18-9-29-89(46)66(110)49-21-12-32-92(49)63(107)40-14-5-24-76-40)67(111)90-30-10-19-47(90)61(105)85-43(35-93)57(101)83-41(15-6-26-78-69(74)75)64(108)87-27-8-17-45(87)60(104)84-42(33-51(71)95)56(100)81-38(13-4-25-77-68(72)73)54(98)80-37(3)62(106)91-31-11-20-48(91)65(109)88-28-7-16-44(88)58(102)79-34-52(96)97/h36-49,53,76,93H,4-35H2,1-3H3,(H2,70,94)(H2,71,95)(H,79,102)(H,80,98)(H,81,100)(H,82,103)(H,83,101)(H,84,104)(H,85,105)(H,86,99)(H,96,97)(H4,72,73,77)(H4,74,75,78)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEJFHBXHREXBP-AVAZHIDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C7CCCN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)[C@@H]7CCCN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H111N23O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1566.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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